N-Palmitoylsphingomyelin

Catalog No.
S636060
CAS No.
6254-89-3
M.F
C39H79N2O6P
M. Wt
703.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Palmitoylsphingomyelin

CAS Number

6254-89-3

Product Name

N-Palmitoylsphingomyelin

IUPAC Name

[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C39H79N2O6P

Molecular Weight

703.0 g/mol

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1

InChI Key

RWKUXQNLWDTSLO-GWQJGLRPSA-N

SMILES

Array

Synonyms

N-palmitoylsphingosine-phosphorylcholine, N-PSPC, palmitoylsphingomyelin

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

The exact mass of the compound N-Palmitoylsphingomyelin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Neutral Glycosphingolipids - Sphingomyelins - Supplementary Records. It belongs to the ontological category of sphingomyelin d18:1/16:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Phosphosphingolipids [SP03] -> Ceramide phosphocholines (sphingomyelins) [SP0301]. However, this does not mean our product can be used or applied in the same or a similar way.

N-Palmitoylsphingomyelin (C16-SM, CAS 6254-89-3) is a highly purified, saturated sphingolipid featuring a uniform 16-carbon acyl chain and a sphingosine backbone. In lipid nanoparticle and synthetic membrane engineering, it serves as the primary structural component for defining liquid-ordered (Lo) domains. Unlike glycerophospholipids, the sphingosine backbone of C16-SM provides both hydrogen bond donor and acceptor capabilities, significantly increasing interfacial rigidity and cholesterol binding affinity [1]. Exhibiting a precise gel-to-liquid crystalline phase transition temperature (Tm) of 41 °C, C16-SM is a procurement standard for applications requiring strict stoichiometric control, reproducible liposomal drug release profiles, and exact biophysical calibrations where natural lipid extracts introduce unacceptable batch-to-batch variability [2].

Substituting pure C16-SM with natural Egg Sphingomyelin (Egg-SM) or synthetic dipalmitoylphosphatidylcholine (DPPC) compromises structural precision and formulation reproducibility. While Egg-SM contains roughly 80% C16-SM, the remaining heterogeneous acyl chains (e.g., C18, C24) broaden the phase transition profile and introduce batch-to-batch inconsistency, leading to variable interdigitation and unpredictable liposome stability[1]. Conversely, substituting with DPPC—which shares the same 16:0 acyl chain and a similar phase transition temperature (~41 °C)—fails because DPPC lacks the sphingosine backbone's hydrogen-bonding capacity. This absence reduces the lipid-water interfacial rigidity and fundamentally alters the membrane's compression modulus and cholesterol interaction, resulting in weaker lipid raft formation and altered permeability in formulated nanoparticles [2].

Phase Transition Precision vs. Natural Sphingomyelin Extracts

Pure C16-SM exhibits a sharp, highly reproducible gel-to-liquid crystalline phase transition at 41 °C, whereas natural extracts like Egg-SM or Milk-SM exhibit broadened transition profiles due to acyl chain heterogeneity. In calorimetric studies, C16-SM yields a distinct transition enthalpy (ΔH = 7.5 kcal/mol) and a narrow melting range, ensuring predictable thermal behavior [1]. Natural extracts contain varying proportions of long-chain (C22-C24) and unsaturated species, which not only broaden the melting curve but can also induce localized phase separations and interdigitation, disrupting uniform liposome formation [2].

Evidence DimensionMain phase transition temperature (Tm) and melting profile sharpness
Target Compound DataC16-SM: Sharp transition at 41.0 °C (ΔH = 7.5 kcal/mol)
Comparator Or BaselineEgg-SM / Milk-SM: Broadened transition ranges with complex thermotropic behavior due to mixed chains
Quantified DifferenceC16-SM eliminates the multi-peak thermal transitions and interdigitation artifacts inherent to heterogeneous natural extracts.
ConditionsDifferential scanning calorimetry (DSC) of hydrated multilamellar vesicles.

Procurement of pure C16-SM is essential for thermally triggered drug delivery systems where exact melting temperatures dictate the release profile.

Interfacial Rigidity and Hydrogen Bonding Capacity vs. DPPC

Despite having identical 16:0 acyl chains and similar phase transition temperatures (~41 °C), C16-SM and DPPC exhibit fundamentally different interfacial mechanics. Deuterium NMR spectroscopy reveals that above the phase transition temperature (e.g., at 48 °C), the plateau order parameter for C16-SM is significantly higher than that of DPPC [1]. This increased rigidity is directly attributed to the sphingosine backbone, which acts as both a hydrogen bond donor and acceptor, forming a tighter lipid-water interface than the purely acceptor-driven glycerophospholipid backbone of DPPC [1].

Evidence DimensionLipid-water interfacial rigidity (NMR plateau order parameter)
Target Compound DataC16-SM: Higher average order parameter indicating tight intermolecular H-bonding
Comparator Or BaselineDPPC: Lower order parameter and more flexible interface
Quantified DifferenceC16-SM forms a significantly more rigid interface than DPPC at equivalent temperatures above Tm.
Conditions2H-NMR spectroscopy of macroscopically aligned multibilayers at 48 °C.

Buyers formulating highly stable, low-permeability lipid nanoparticles must select C16-SM over DPPC to leverage its superior interfacial hydrogen-bonding network.

Monolayer Compression Modulus in Lipid Raft Models

C16-SM demonstrates exceptional mechanical stiffness when forming liquid-ordered (Lo) phases with cholesterol, a hallmark of biological lipid rafts. Surface rheology studies show that C16-SM/cholesterol mixtures achieve a highly rigid state with an equilibrium compression modulus (E0) of approximately 400 mN/m[1]. In contrast, standard fluid phospholipids like POPC exhibit much lower moduli (~100 mN/m), and even gel-phase DPPC is less stiff (~300 mN/m)[1]. Furthermore, unlike longer-chain sphingomyelins (e.g., C24:0-SM) which suffer from hydrophobic mismatch and interdigitation, C16-SM mixes ideally with standard matrix lipids, providing a stable, non-interdigitated platform for cholesterol binding [2].

Evidence DimensionEquilibrium compression modulus (E0) in cholesterol-rich liquid-ordered phases
Target Compound DataC16-SM/Cholesterol: ~400 mN/m
Comparator Or BaselineDPPC (gel phase): ~300 mN/m; POPC (fluid phase): ~100 mN/m
Quantified DifferenceC16-SM achieves a 33% higher compression modulus than DPPC and a 300% higher modulus than POPC.
ConditionsSurface rheology of lipid monolayers at biologically relevant surface pressures (~30 mN/m).

For researchers and formulators building synthetic lipid rafts, C16-SM provides the necessary mechanical stiffness that standard phospholipids cannot achieve.

Standardized Lipid Raft and Membrane Domain Modeling

Because C16-SM forms highly ordered, stable complexes with cholesterol and avoids the chain-mismatch interdigitation seen with C24-SM, it is the procurement standard for constructing in vitro lipid rafts. It allows researchers to precisely calibrate fluorescence, NMR, and AFM assays without the confounding variables introduced by heterogeneous natural extracts [1].

Thermosensitive Liposomal Drug Delivery Systems

The sharp, predictable phase transition of C16-SM at 41 °C makes it a highly reliable structural lipid for thermosensitive liposomes designed for targeted drug release in mild hyperthermia conditions. Its superior hydrogen-bonding network compared to DPPC ensures lower baseline permeability at physiological temperatures (37 °C), reducing premature drug leakage [2].

High-Fidelity Sphingomyelinase Assays and Lipidomics Standards

In enzymatic assays evaluating acid or neutral sphingomyelinase activity—often used in cancer and metabolic disease research—pure C16-SM provides an exact, quantifiable substrate. This eliminates the kinetic ambiguities associated with mixed-chain Egg-SM, ensuring reproducible mass spectrometry or fluorometric readouts[3].

Physical Description

Solid

XLogP3

12.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

702.56757524 Da

Monoisotopic Mass

702.56757524 Da

Heavy Atom Count

48

UNII

804F5DLI9L

Other CAS

6254-89-3

Wikipedia

N-palmitoylsphingomyelin

Use Classification

Lipids -> Sphingolipids [SP] -> Phosphosphingolipids [SP03] -> Ceramide phosphocholines (sphingomyelins) [SP0301]

Dates

Last modified: 08-15-2023
1.Megha,Sawatzki, P.,Kolter, T., et al. Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts). Biochimica et Biophysica Acta 1768(9), 2205-2212 (2007).

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